molecular formula C7H4F3NO2 B1391538 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene CAS No. 1214333-17-1

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Cat. No.: B1391538
CAS No.: 1214333-17-1
M. Wt: 191.11 g/mol
InChI Key: ADBUIWGABVQONJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a chemical compound that falls under the category of organic compounds containing the difluoromethyl group . The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .


Synthesis Analysis

The synthesis of compounds containing the difluoromethylation group has seen significant advancements in recent years . Difluoromethylation processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

The chemical reactions involving difluoromethylated compounds have been studied extensively . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Synthesis and Characterization

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, provides insight into the synthesis processes and characterization of similar compounds like 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. The use of X-ray crystallography and various spectroscopic methods for structural confirmation is significant in this context (Sweeney, McArdle, & Aldabbagh, 2018).

Structural Analysis

  • A study on the internal rotation potential and structure of various fluorine substituted nitrobenzenes, including 2,4-difluoronitrobenzene, sheds light on the structural aspects and molecular behaviors that might be relevant for this compound. The findings on planarity and dihedral angles provide essential insights into its molecular structure (Larsen & Nielsen, 2014).

Supramolecular Interactions

  • The study of metal fluorides forming strong hydrogen bonds and halogen bonds, as seen in the organometallic compound trans-(tetrafluoropyrid-2-yl)bis(triethylphosphine)-fluoronickel(II), is relevant for understanding similar interactions in compounds like this compound. This research contributes to the broader understanding of intermolecular interactions involving fluorine atoms (Libri, Jasim, Perutz, & Brammer, 2008).

Catalytic Applications

  • The palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including 2-fluoronitrobenzene, highlights potential catalytic applications of this compound. This study demonstrates the significance of ligand-dependent catalysis and the feasibility of coupling reactions in similar fluorinated nitrobenzenes (Kim & Yu, 2003).

Extraction and Environmental Applications

  • Covalent organic frameworks (COFs) synthesized for selective extraction of fluoronitrobenzenes, including compounds like this compound, from environmental samples, demonstrate potential environmental applications. This study shows how COFs can be used for the analysis of fluoronitrobenzenes in environmental contexts, indicating a possible application area for this compound (Deng et al., 2020).

Future Directions

The future directions of research involving difluoromethylated compounds are promising . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Properties

IUPAC Name

2-(difluoromethyl)-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBUIWGABVQONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214333-17-1
Record name 2-(difluoromethyl)-4-fluoro-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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